molecular formula C17H26BrN3O4 B2465345 Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate CAS No. 1330766-42-1

Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate

Cat. No.: B2465345
CAS No.: 1330766-42-1
M. Wt: 416.316
InChI Key: JSYJHWHDJHYEFK-UHFFFAOYSA-N
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Description

Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate is a complex organic compound with the molecular formula C17H26BrN3O4 and a molecular weight of 416.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound may be explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used as a precursor for the synthesis of other valuable chemicals. Its unique structure and reactivity make it suitable for various applications, including material science and catalysis.

Mechanism of Action

The mechanism by which di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrrolopyrazole core play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylic acid

  • Di-tert-butyl pyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate

  • 3-Bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole

Uniqueness: Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate stands out due to its specific structural features, such as the presence of the bromine atom and the tert-butyl groups

Properties

IUPAC Name

ditert-butyl 3-bromo-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrN3O4/c1-15(2,3)24-13(22)20-9-10-11(17(20,7)8)19-21(12(10)18)14(23)25-16(4,5)6/h9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYJHWHDJHYEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NN(C(=C2CN1C(=O)OC(C)(C)C)Br)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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